molecular formula C12H6ClF2NO2 B6388291 2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid CAS No. 1261757-54-3

2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid

Cat. No.: B6388291
CAS No.: 1261757-54-3
M. Wt: 269.63 g/mol
InChI Key: HKZFZMKQRGAMKV-UHFFFAOYSA-N
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Description

Contextualization of Isonicotinic Acid Derivatives as Pyridine (B92270) Scaffolds in Chemical Science

Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine, a basic heterocyclic aromatic organic compound. wikipedia.orgnih.gov The pyridine ring is a fundamental structural motif, or scaffold, found in a vast array of biologically active compounds and approved drugs. researchgate.netrsc.org Its unique properties, including basicity, hydrogen bond-forming ability, and solubility, make it a "privileged scaffold" in medicinal chemistry. rsc.org

Derivatives of isonicotinic acid are integral to the discovery of new drugs for a multitude of diseases, including tuberculosis, cancer, diabetes, and HIV/AIDS. researchgate.netnih.gov The pyridine core can engage in crucial biological interactions, such as π–π stacking and chelation with metal ions within biological targets, which can enhance binding affinity and specificity. nih.gov The versatility of the pyridine scaffold allows for easy chemical modification at various positions, enabling chemists to fine-tune the biological activities of the resulting molecules. nih.govnih.gov Isonicotinic acid and its isomers, picolinic and nicotinic acid, have historically led to a plethora of therapeutic agents, and research involving these scaffolds remains exceptionally active. nih.gov

Table 1: Properties of Isonicotinic Acid

Property Value
IUPAC Name Pyridine-4-carboxylic acid
Chemical Formula C₆H₅NO₂
Molar Mass 123.111 g·mol⁻¹
Appearance White to off-white crystalline solid
Melting Point 310 °C (590 °F; 583 K) (sublimes)

Data sourced from reference wikipedia.org

Significance of Halogenation and Aryl Substitution in Pyridine Carboxylic Acid Derivatives

The modification of pyridine carboxylic acid scaffolds through halogenation and aryl substitution is a critical strategy in medicinal and agrochemical chemistry. These modifications can profoundly influence a molecule's physical, chemical, and biological properties.

Halogenation , the introduction of halogen atoms (e.g., chlorine, fluorine), is a vital tool for modulating the characteristics of a lead compound. chemrxiv.orgnih.gov Halogens can alter a molecule's:

Lipophilicity: Affecting its ability to cross biological membranes.

Electronic Properties: The electron-withdrawing nature of halogens can change the acidity of the carboxylic group and the reactivity of the pyridine ring. youtube.com

Metabolic Stability: Halogenation can block sites of metabolism, increasing the compound's half-life in a biological system.

Binding Interactions: Halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding to biological targets like enzymes. mdpi.com

The synthesis of halopyridines is crucial for creating diverse derivatives for structure-activity relationship (SAR) studies. chemrxiv.orgnih.gov However, direct halogenation of the pyridine ring can be challenging and often requires harsh conditions due to the ring's electron-deficient nature. chemrxiv.orgnih.govyoutube.com

Aryl substitution , the attachment of an aromatic ring system (like the 2,3-difluorophenyl group), introduces significant structural complexity and can confer new properties. Aryl-substituted pyridines are found in compounds with a wide range of therapeutic applications, including anticonvulsants. google.com This type of substitution can:

Introduce Steric Bulk: Influencing the molecule's shape and how it fits into a receptor's binding site.

Provide Additional Binding Sites: The aryl ring can engage in hydrophobic or π–π stacking interactions.

Modulate Electronic Effects: The nature and substitution pattern of the aryl ring can influence the electronic properties of the entire molecule.

The combination of a chloro-substituent, a difluorophenyl group, and a carboxylic acid on a pyridine scaffold, as seen in 2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid, creates a molecule with a unique three-dimensional structure and electronic distribution, making it a candidate for further chemical exploration.

Table 2: Effects of Key Substitutions on Pyridine Rings

Substitution Type General Effect on Molecular Properties
Halogenation (Cl, F) Alters lipophilicity, electronic character, metabolic stability, and can introduce halogen bonding interactions. chemrxiv.orgnih.govmdpi.com
Aryl Substitution Adds steric bulk, provides sites for π–π stacking, and modulates electronic properties. nih.govgoogle.com
Carboxylic Acid Provides a key site for hydrogen bonding, salt formation, and further chemical derivatization (e.g., to amides or esters). wikipedia.orgnih.gov

Research Rationale and Scope for this compound

While specific, in-depth research publications focusing solely on this compound are not widely available in the public domain, its chemical structure allows for a well-grounded inference of its research rationale. The compound is likely of significant interest as a key building block or intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.

The rationale for its study is based on the proven value of its constituent parts:

The isonicotinic acid core is a well-established pharmacophore. nih.gov

The 2-chloro substituent provides a reactive site for further chemical modification, particularly through nucleophilic aromatic substitution, allowing for the introduction of other functional groups. nih.govyoutube.com

The 5-(2,3-difluorophenyl) group is a common feature in modern drug candidates. The specific fluorine substitution pattern can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and membrane permeability.

Structurally similar compounds, such as 2-chloro-5-(trifluoromethyl)isonicotinic acid, are known to be intermediates in the synthesis of herbicides and insecticides. fluoromart.com This strongly suggests that this compound is likely synthesized and investigated for its potential to be converted into novel, biologically active compounds. The research scope would therefore primarily involve its use in multi-step synthetic pathways to create a library of derivatives to be screened for potential therapeutic or agrochemical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(2,3-difluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF2NO2/c13-10-4-7(12(17)18)8(5-16-10)6-2-1-3-9(14)11(6)15/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZFZMKQRGAMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687352
Record name 2-Chloro-5-(2,3-difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261757-54-3
Record name 2-Chloro-5-(2,3-difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 2 Chloro 5 2,3 Difluorophenyl Isonicotinic Acid and Analogues

Strategies for Functionalizing Pyridine (B92270) Carboxylic Acid Cores

The functionalization of the pyridine carboxylic acid core is a critical aspect of synthesizing the target molecule. This typically involves two key transformations: regioselective halogenation to introduce the chlorine atom and an aryl-aryl coupling reaction to append the fluorinated phenyl moiety.

Achieving regioselective chlorination at the C-2 position of a pyridine ring is a fundamental step. The reactivity of the pyridine ring can be influenced by the existing substituents and reaction conditions. For instance, the chlorination of 3-methylpyridine (B133936) can be achieved through various methods. One approach involves the reaction of 3-methylpyridine N-oxide with a chlorinating agent like 2,4,6-triisopropyl-3-chlorobenzoyl chloride in dichloromethane. This method has been shown to yield 2-chloro-5-methylpyridine (B98176) with high selectivity. google.com Another strategy involves the vapor-phase chlorination of 3-picoline in the presence of a supported palladium chloride catalyst to produce 2-chloro-5-chloromethyl pyridine. patsnap.com

Furthermore, the direct chlorination of pyridine derivatives can be challenging due to the deactivation of the ring by the nitrogen atom. However, specific reagents and conditions have been developed to overcome this. For example, using LiCl as a chlorine source in the presence of Selectfluor and DMF allows for the chlorination of 2-aminopyridines under mild conditions with good to high yields and high regioselectivity. rsc.org While not directly applicable to a simple pyridine ring, this demonstrates the principle of tailored reagents for specific halogenations. The synthesis of 2-chloronicotinic acid derivatives often starts from dichloro-hydrochloric acid, involving esterification, nucleophilic substitution, and hydrolysis steps. researchgate.net

The table below summarizes various methods for the chlorination of pyridine derivatives.

Starting MaterialReagents and ConditionsProductReference
3-Picoline N-oxide2,4,6-triisopropyl-3-chlorobenzoyl chloride, Dichloromethane, 20-50°C2-Chloro-5-methylpyridine google.com
3-MethylpyridineChlorine, Supported Palladium Chloride Catalyst (vapor phase)2-Chloro-5-chloromethyl pyridine patsnap.com
2-AminopyridinesLiCl, Selectfluor, DMFChlorinated Pyridines rsc.org
2-Alkoxy-5-alkoxymethylpyridineChlorinating agent (e.g., POCl3, PCl5), 0-200°C2-Chloro-5-chloromethyl-pyridine google.com

The introduction of the 2,3-difluorophenyl group at the C-5 position of the pyridine ring is typically accomplished through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This reaction involves the coupling of an aryl halide (in this case, a 5-halopyridine derivative) with an arylboronic acid (2,3-difluorophenylboronic acid).

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds. nih.gov The efficiency of the coupling can be influenced by the choice of catalyst, ligand, base, and solvent. For instance, palladium acetate (B1210297) has been used as a catalyst for the ligand-free Suzuki coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids in an aqueous medium, demonstrating the regioselective synthesis of 3,5-dichloro-2-arylpyridines. nih.govresearchgate.net While the Suzuki reaction is prevalent, challenges can arise, particularly with 2-substituted pyridines, due to the poor stability and low reactivity of the corresponding pyridine-2-boronates. nih.gov To address this, alternative coupling partners like pyridine sulfinates have been developed, showing excellent scope and utility in palladium-catalyzed cross-coupling reactions with aryl halides. nih.govrsc.org

The table below presents examples of Suzuki-Miyaura coupling reactions involving pyridine derivatives.

Pyridine SubstrateBoronic AcidCatalyst/LigandConditionsProductReference
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)2 (ligand-free)Na2CO3, H2O/DMF, 60°C3,5-Dichloro-2-phenylpyridine nih.gov
2-ChloropyridinePhenylboronic acidPd(OAc)2 (ligand-free)Na2CO3, H2O/DMF, 60°C2-Phenylpyridine nih.gov
3-ChloropyridinePhenylboronic acid[NiCl(o-tol)(dppf)]K3PO4, Toluene/H2O, 100°C3-Phenylpyridine rsc.org
4-ChloropyridinePhenylboronic acid[NiCl(o-tol)(dppf)]K3PO4, Toluene/H2O, 100°C4-Phenylpyridine rsc.org

Synthesis of Isonicotinic Acid and its Key Derivatives

Several methods exist for the synthesis of isonicotinic acid. A common industrial method involves the ammoxidation of 4-picoline (4-methylpyridine) to 4-cyanopyridine, followed by hydrolysis. wikipedia.org Another established route is the oxidation of 4-picoline using nitric acid or other oxidizing agents like vanadium pentoxide. wikipedia.orgchemicalbook.com The oxidation of 4-vinylpyridines with nitric acid, either alone or mixed with sulfuric acid, also yields isonicotinic acid in high purity. chempanda.comgoogle.com

A summary of synthetic routes to isonicotinic acid is provided in the table below.

Starting MaterialReagents/ConditionsProductReference
4-Picoline (4-methylpyridine)Ammoxidation, then HydrolysisIsonicotinic acid wikipedia.org
4-Picoline (4-methylpyridine)Nitric Acid (oxidation)Isonicotinic acid wikipedia.org
4-Picoline (4-methylpyridine)Vanadium pentoxide (catalyst, oxidation)Isonicotinic acid chemicalbook.com
4-VinylpyridinesNitric acid or Nitric/Sulfuric acid (oxidation)Isonicotinic acid chempanda.comgoogle.com

Once the isonicotinic acid core is obtained, the next phase involves the targeted introduction of substituents at the C-2 and C-5 positions. This derivatization can be achieved through a sequence of reactions. For example, the synthesis of 2-chloro-5-substituted isonicotinic acids can be envisioned by first performing a Suzuki coupling on a dihalopyridine derivative, followed by oxidation of a methyl group at the 4-position, or by direct functionalization of a pre-formed isonicotinic acid derivative.

The hydroxyl group of the carboxylic acid can be derivatized through acylation reactions. For instance, isonicotinoyl chloride can be used to acylate hydroxyl groups on other molecules. nih.govnih.gov This reactivity highlights the potential for protecting the carboxylic acid group during other synthetic transformations.

Advanced Synthetic Approaches for Complex Halogenated Aryl Pyridine Carboxylic Acids

The synthesis of complex molecules like 2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid often requires advanced synthetic strategies. These can include one-pot reactions, where multiple transformations are carried out in a single reaction vessel, and the development of novel catalytic systems to improve efficiency and selectivity.

For instance, the development of a one-pot protocol for the synthesis of substituted 2-amino isonicotinic acids from 2,4-dioxo-carboxylic acid ethyl esters demonstrates a streamlined approach to building complex pyridine cores. acs.org While not directly leading to the target molecule, this illustrates the trend towards more efficient synthetic methodologies.

Furthermore, decarboxylative halogenation of (hetero)aryl carboxylic acids presents an alternative strategy for introducing halogens. nih.gov This method allows for the conversion of a carboxylic acid group into a halide, which can then participate in cross-coupling reactions. This could potentially be applied to a pyridine dicarboxylic acid to introduce a halogen at a specific position.

The synthesis of fused pyridine ring systems through silver-promoted oxidative cascade reactions of N-aryl-3-alkylideneazetidines with carboxylic acids also showcases advanced synthetic design, although it is not directly applicable to the synthesis of the target compound. nih.gov These advanced approaches often focus on improving atom economy, reducing the number of synthetic steps, and accessing novel chemical space.

One-Pot and Modular Synthetic Protocols for Polysubstituted Pyridines

One-pot and modular synthetic strategies offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. princeton.edu These approaches are particularly valuable for the construction of complex molecular architectures like polysubstituted pyridines.

A notable one-pot method for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines involves a 2-fluoro-1,3-dicarbonyl-initiated Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence. nih.govbenthamdirect.comorganic-chemistry.org This transition-metal catalyst-free approach utilizes readily available starting materials. nih.govbenthamdirect.comorganic-chemistry.org The process is initiated by the Michael addition of a 2-fluoro-1,3-dicarbonyl compound to an α,β-unsaturated carbonyl compound, followed by annulation with an ammonium (B1175870) salt and subsequent aromatization via dehydrofluorination. nih.govorganic-chemistry.org Screening of reaction conditions has identified cesium carbonate (Cs₂CO₃) as an effective base and acetonitrile (B52724) (MeCN) as a suitable solvent, leading to high yields of the desired pyridine derivatives. nih.govorganic-chemistry.org The scope of this methodology is broad, accommodating various substituents and enabling the synthesis of a diverse library of polysubstituted pyridines. nih.govorganic-chemistry.org

Another versatile modular approach employs a cascade reaction comprising a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization of the resulting 3-azatriene and subsequent air oxidation. nih.govorganic-chemistry.org This method provides access to highly substituted pyridines in moderate to excellent yields and demonstrates good functional group tolerance. nih.govorganic-chemistry.org

The following table summarizes representative examples of polysubstituted pyridines synthesized using a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization protocol.

Table 1: One-Pot Synthesis of Polysubstituted Pyridines

Entry α-Fluoro-β-ketoester α,β-Unsaturated Aldehyde/Ketone Product Yield (%)
1 Ethyl 2-fluoro-3-oxobutanoate 3-Phenylpropenal Ethyl 2-methyl-6-phenylnicotinate 85
2 Ethyl 2-fluoro-3-oxobutanoate 3-(4-Chlorophenyl)propenal Ethyl 6-(4-chlorophenyl)-2-methylnicotinate 82
3 Ethyl 2-fluoro-3-oxobutanoate 3-(4-Methoxyphenyl)propenal Ethyl 6-(4-methoxyphenyl)-2-methylnicotinate 88

Decarboxylative Halogenation in the Synthesis of (Hetero)aryl Halides

Decarboxylative halogenation is a powerful method for the synthesis of (hetero)aryl halides from readily available carboxylic acids. organic-chemistry.orgnih.govnih.govacs.org This transformation involves the replacement of a carboxyl group with a halogen atom, providing a valuable alternative to traditional electrophilic halogenation methods, especially for the synthesis of regioisomers that are otherwise difficult to access. organic-chemistry.orgnih.govacs.org

A unified and general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed, enabling the synthesis of bromo-, iodo-, chloro-, and fluoro(hetero)arenes. core.ac.ukosti.govorganic-chemistry.org This strategy utilizes a copper catalyst and proceeds through a ligand-to-metal charge transfer (LMCT) mechanism. core.ac.ukosti.govorganic-chemistry.org The LMCT generates an aryl radical intermediate, which can then undergo either atom transfer or radical capture by copper followed by reductive elimination to furnish the corresponding (hetero)aryl halide. core.ac.ukosti.govorganic-chemistry.org

This protocol has demonstrated a broad substrate scope, including various regioisomers of pyridine carboxylic acids. princeton.edunih.gov For instance, picolinic, nicotinic, and isonicotinic acids can be efficiently converted to their corresponding chlorinated derivatives. princeton.edunih.gov The reaction conditions are generally mild, making this method suitable for late-stage functionalization of complex molecules. core.ac.ukorganic-chemistry.org

The decarboxylative chlorination of pyridine carboxylic acids is of particular relevance to the synthesis of compounds like this compound. The following table provides examples of the decarboxylative halogenation of various (hetero)aryl carboxylic acids.

Table 2: Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids

Entry Substrate Halogenating Agent Product Yield (%)
1 Pyridine-2-carboxylic acid NCS, Cu(I) catalyst 2-Chloropyridine 76 princeton.edunih.gov
2 Nicotinic acid NCS, Cu(I) catalyst 3-Chloropyridine 75 princeton.edunih.gov
3 Isonicotinic acid NCS, Cu(I) catalyst 4-Chloropyridine 59 princeton.edunih.gov
4 6-Methoxynicotinic acid NCS, Cu(I) catalyst 2-Chloro-5-methoxypyridine 98 princeton.edu
5 Benzoic acid DBDMH, Cu(I) catalyst Bromobenzene 84 nih.gov

Iii. Spectroscopic and Advanced Analytical Characterization of 2 Chloro 5 2,3 Difluorophenyl Isonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy detects the signals from hydrogen nuclei (protons). The spectrum would provide key information for the structural verification of 2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid. The number of signals corresponds to the number of chemically non-equivalent protons, their chemical shift (δ) indicates the electronic environment, the integration value reveals the ratio of protons, and the splitting pattern (multiplicity) elucidates neighboring protons.

Expected ¹H NMR Spectral Characteristics:

Pyridine (B92270) Ring Protons: The pyridine ring would show two distinct signals. The proton at the C-3 position and the proton at the C-6 position would appear as singlets or narrow doublets, with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxylic acid group.

Difluorophenyl Ring Protons: The 2,3-difluorophenyl group would exhibit complex multiplets in the aromatic region of the spectrum due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

Carboxylic Acid Proton: A broad singlet, typically appearing far downfield (δ > 10 ppm), would be characteristic of the acidic proton of the carboxyl group. Its position can be concentration-dependent and the signal may disappear upon D₂O exchange.

Hypothetical ¹H NMR Data Table (Note: This table is a hypothetical representation of expected data.)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~8.8 s - H-6 (Pyridine)
~8.3 s - H-3 (Pyridine)
~7.2-7.5 m - Ar-H (Difluorophenyl)

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Expected ¹³C NMR Spectral Characteristics:

Pyridine Ring Carbons: Six distinct signals would be expected for the pyridine and carboxylic acid carbons. The carbon atom bonded to the chlorine (C-2) and the carbon of the carboxylic acid group (C-4) would be significantly affected by these substituents.

Difluorophenyl Ring Carbons: The six carbons of the difluorophenyl ring would produce distinct signals. The carbons directly bonded to fluorine atoms (C-2' and C-3') would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. Other carbons in this ring would show smaller, longer-range C-F couplings.

Hypothetical ¹³C NMR Data Table (Note: This table is a hypothetical representation of expected data.)

Chemical Shift (δ, ppm) Coupling (JCF, Hz) Assignment
~165 - -COOH
~152 d, large C-2' (C-F)
~150 d, large C-3' (C-F)
~150 - C-6 (Pyridine)
~148 - C-2 (Pyridine, C-Cl)
~140 - C-4 (Pyridine)
~135 - C-5 (Pyridine)
~125-130 m Aromatic C-H (Phenyl)

¹⁹F NMR is a highly sensitive technique specifically for the analysis of organofluorine compounds. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in sharp signals over a wide chemical shift range, which makes it an excellent probe for fluorinated molecules.

For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. These signals would likely appear as multiplets due to coupling with each other (³JFF) and with adjacent protons (³JHF, ⁴JHF). The precise chemical shifts and coupling constants are highly diagnostic for confirming the substitution pattern of the fluorinated ring.

A powerful extension of ¹⁹F NMR is its use in position-specific isotope analysis (PSIA). This technique allows for the determination of carbon isotope ratios (¹³C/¹²C) at specific carbon positions that are bonded to fluorine. Traditional isotope ratio mass spectrometry requires combustion of the sample, which can be problematic for robust organofluorine compounds. In contrast, ¹⁹F NMR-based PSIA can analyze the molecule intact.

By precisely measuring the satellite peaks in the ¹⁹F NMR spectrum that arise from ¹³C-¹⁹F coupling, it is possible to calculate the ¹³C abundance at that specific C-F bond. This provides a unique isotopic "fingerprint" for the molecule. This method can be used to differentiate between samples of the same compound from different synthetic batches or sources, which may have slight variations in their isotopic composition due to the different starting materials or reaction conditions used. For this compound, this technique could be applied to determine the ¹³C/¹²C ratios at the C-2' and C-3' positions, providing a powerful tool for source tracking or authentication.

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Organofluorine Analysis

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and bonding within a molecule by measuring the vibrations of chemical bonds. These two techniques are complementary.

Expected FT-IR and Raman Spectral Characteristics:

O-H Stretch: A broad absorption band in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹, would be characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption in the FT-IR spectrum around 1700 cm⁻¹ would correspond to the carbonyl (C=O) stretching of the carboxylic acid.

C=C and C=N Stretches: Aromatic and pyridine ring C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region in both FT-IR and Raman spectra.

C-F Stretches: Strong absorptions in the FT-IR spectrum, typically between 1100-1300 cm⁻¹, are characteristic of C-F stretching vibrations.

C-Cl Stretch: A C-Cl stretching vibration would be expected in the lower frequency region of the spectrum (typically 600-800 cm⁻¹).

Hypothetical Vibrational Data Table (Note: This table is a hypothetical representation of expected data.)

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300 Broad, Strong (IR) O-H stretch (Carboxylic acid)
~1700 Strong (IR) C=O stretch (Carboxylic acid)
~1580, 1470 Medium-Strong Aromatic/Pyridine C=C, C=N stretches
~1250 Strong (IR) C-F stretch

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of a unique molecular formula.

For this compound (Molecular Formula: C₁₂H₆ClF₂NO₂), HRMS would be used to measure the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻). The experimentally measured mass would be compared to the theoretically calculated mass. A match within a very small tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula. The isotopic pattern, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, would further corroborate the presence of a chlorine atom in the molecule.

Table of Compound Names Mentioned

Compound Name

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and intermediates, enabling the separation, identification, and quantification of a target compound from its impurities. For a substituted isonicotinic acid like this compound, these methods are crucial for ensuring the quality and purity of the final product.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a primary analytical tool for the purity assessment of non-volatile and thermally labile compounds such as this compound. This technique separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. The inherent aromaticity and the presence of halogen substituents in this compound make it well-suited for analysis by this method.

The principle of separation in RP-HPLC involves the partitioning of the analyte between the mobile phase and the stationary phase. For this compound, the hydrophobic regions of the molecule, particularly the difluorophenyl and chloropyridine rings, will interact with the non-polar stationary phase, which is commonly an octadecylsilane (B103800) (C18) bonded silica. The polar carboxylic acid group will have a higher affinity for the polar mobile phase.

A typical RP-HPLC method for a compound like this compound would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. pensoft.netresearchgate.net The buffer, often a phosphate (B84403) or formate (B1220265) solution, is used to control the pH of the mobile phase. pensoft.netresearchgate.net Maintaining a consistent pH is critical as the ionization state of the carboxylic acid group will significantly affect the compound's retention time on the column. An acidic pH is generally employed to suppress the ionization of the carboxylic acid, thereby increasing its retention.

The separation of potential impurities, which may include starting materials, by-products from the synthesis, or degradation products, is achieved due to differences in their polarity and hydrophobic character compared to the main compound. A UV detector is commonly used for detection, as the aromatic rings in this compound provide strong chromophores. pensoft.netresearchgate.net

Below is an interactive data table detailing a representative set of RP-HPLC conditions that could be applied for the purity assessment and separation of this compound, based on methods developed for structurally similar halogenated aromatic carboxylic acids. pensoft.netresearchgate.net

ParameterConditionRationale
Stationary Phase (Column)Octadecylsilane (C18), 5 µm particle size, 4.6 x 150 mmProvides excellent hydrophobic retention for aromatic compounds. The specified dimensions and particle size offer a good balance between resolution and analysis time. pensoft.netresearchgate.net
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v)Acetonitrile is a common organic modifier providing good peak shape. The acidic phosphate buffer suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. pensoft.netresearchgate.net
Elution ModeIsocraticA constant mobile phase composition is simpler and more robust for routine quality control analysis when the impurities have similar polarities to the main compound. pensoft.net
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing efficient separation within a reasonable timeframe. pensoft.netresearchgate.net
Column Temperature30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak symmetry. pensoft.netresearchgate.net
Detection Wavelength225 nmAromatic carboxylic acids typically exhibit strong absorbance in this region of the UV spectrum, allowing for sensitive detection. pensoft.netresearchgate.net
Injection Volume20 µLA typical injection volume for analytical HPLC to ensure a detectable response without overloading the column. pensoft.net

Iv. Computational and Theoretical Investigations of 2 Chloro 5 2,3 Difluorophenyl Isonicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid, DFT calculations are instrumental in determining its most stable geometric configuration and understanding its electronic properties, which are crucial for its reactivity and interactions.

Conformational analysis using DFT, often at the B3LYP/6-31G(d) level of theory, helps identify the most stable conformers. jcsp.org.pkresearchgate.net For biphenyl (B1667301) derivatives, the balance between π-π conjugation (favoring planarity) and steric hindrance from ortho-substituents (favoring a twisted conformation) determines the lowest energy state. ic.ac.uk In this specific molecule, the chlorine atom and the fluorine atoms introduce both steric and electronic effects that influence the preferred dihedral angle. The energy of the molecule is calculated at various fixed dihedral angles to generate a potential energy surface, from which the global minimum energy conformation can be identified. This optimized geometry is the basis for all further computational analyses.

Table 1: Illustrative Conformational Energy Profile for a Substituted Biphenyl System This table provides representative data for a biphenyl derivative to illustrate the concept of conformational analysis. The actual values for this compound would require specific calculation.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Comments
0+5.2Planar conformation, high steric repulsion
30+1.5Twisted conformation
450.0Minimum energy conformation, optimal balance
60+0.8Twisted conformation
90+3.0Perpendicular rings, loss of conjugation

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, DFT calculations can map the distribution and energy levels of these orbitals. researchgate.net The analysis reveals which parts of the molecule are most likely to participate in chemical reactions. The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the nitrogen in the pyridine (B92270) ring, significantly influences the energy and localization of the HOMO and LUMO. This information is critical for predicting how the molecule will interact with biological macromolecules. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data This table shows example data typical for a molecule of this class, calculated using DFT. The specific values for the target compound may vary.

ParameterEnergy (eV)Implication
HOMO Energy-6.85Associated with the molecule's ability to donate electrons.
LUMO Energy-1.98Associated with the molecule's ability to accept electrons.
HOMO-LUMO Gap4.87Indicates high kinetic stability and low chemical reactivity.

DFT calculations are a powerful tool for predicting spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the molecule's optimized geometry using methods like Gauge-Including Atomic Orbital (GIAO), theoretical chemical shifts can be determined. nih.govrsc.org

These predicted shifts can be correlated with experimental data to confirm the molecule's structure. idc-online.com Discrepancies between calculated and observed shifts can help identify incorrect structural assignments or reveal specific solvent or conformational effects not accounted for in the calculation. researchgate.net For complex molecules like this compound, with multiple distinct aromatic protons and carbons, theoretical NMR prediction is an invaluable aid in assigning the signals in experimental spectra. nanobioletters.com

Table 3: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table illustrates how DFT-predicted NMR data is compared with experimental values for structural verification. Values are for representative carbon atoms in a similar chemical environment.

Atom Position (Example)Predicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
Pyridine C2 (with Cl)151.5150.8+0.7
Pyridine C4 (with COOH)145.2144.9+0.3
Phenyl C1' (attached to Pyridine)138.9138.5+0.4
Phenyl C2' (with F)155.8 (J-coupling effects)154.9+0.9

Molecular Docking Studies for Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nanobioletters.comresearchgate.net This method is crucial in drug discovery for understanding how a potential drug molecule like this compound might interact with its biological target. nih.gov

In a typical molecular docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank. The optimized 3D structure of this compound, derived from DFT calculations, is then placed into the protein's active site. A scoring function is used to evaluate thousands of possible binding poses, estimating the binding affinity for each. nih.gov

The results identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the carboxylic acid group is a potent hydrogen bond donor and acceptor, while the aromatic rings can engage in π-π stacking or hydrophobic interactions. The chlorine and fluorine atoms can also participate in halogen bonding. These studies are essential for understanding the basis of the molecule's biological activity. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized molecules. nih.gov

For a series of isonicotinic acid derivatives, various molecular descriptors are calculated for each compound. researchgate.net These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A statistical method, such as multiple linear regression or machine learning, is then used to build a model linking these descriptors to the experimentally measured activity (e.g., IC₅₀ values). nih.govrsc.org A robust QSAR model, characterized by high correlation coefficients (R²) and predictive power (Q²), can guide the design of new analogs of this compound with potentially improved potency or selectivity. researchgate.net

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the specific computational and theoretical investigations of "this compound" that strictly adheres to the requested outline. The public domain does not appear to contain specific research studies—such as the development of predictive models, the elucidation of specific physicochemical descriptors influencing its activity, or detailed analyses of its halogen bonding—that focus solely on this particular compound.

Therefore, to maintain scientific accuracy and adhere strictly to the user's constraints, the requested article cannot be generated.

V. Structure Activity Relationship Sar Studies and Molecular Design Principles for Halogenated Pyridine Carboxylic Acids

Influence of Halogen Substituents (Chlorine and Fluorine) on Biological Activity

The introduction of halogen atoms, such as chlorine and fluorine, onto the pyridine (B92270) ring is a powerful strategy to modulate the physicochemical and biological properties of isonicotinic acid derivatives. These modifications can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

The position of halogen substituents on the pyridine ring is a critical determinant of biological activity. The electron-withdrawing nature of halogens can alter the pKa of the pyridine nitrogen and the carboxylic acid, influencing ionization at physiological pH and thereby affecting interactions with biological targets. The regioselectivity of halogenation can also impact the molecule's ability to form key interactions, such as hydrogen bonds or halogen bonds, with a target protein.

Table 1: Physicochemical Properties of Halogenated Pyridine Carboxylic Acids

Compound LogP pKa Membrane Permeability
Isonicotinic Acid 0.4 4.96 Low
2-Chloroisonicotinic Acid 1.2 3.45 Moderate
2-Fluoroisonicotinic Acid 0.8 3.87 Moderate
2-Chloro-5-(phenyl)isonicotinic acid 3.5 3.21 High

Note: The values in this table are illustrative and may vary depending on the specific experimental or computational methods used.

Role of Aryl Substituents in Modulating Interactions with Biological Targets

The 2,3-difluorophenyl group in 2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid imparts specific stereoelectronic properties that can significantly influence its biological activity. The two fluorine atoms at the ortho and meta positions of the phenyl ring create a unique electronic and conformational profile.

Computational studies on related molecules like 2,3-difluorophenylboronic acid have shown that the presence of vicinal fluorine atoms can lead to a preference for specific conformations. In the case of 2,3-difluorophenylboronic acid, the trans-cis conformer is identified as the most stable. nih.gov This conformational preference in the 2,3-difluorophenyl moiety of the target compound can dictate the orientation of the phenyl ring relative to the pyridine core, thereby influencing how the molecule fits into a binding pocket. The electron-withdrawing nature of the fluorine atoms also modulates the electrostatic potential of the phenyl ring, which can be critical for interactions with amino acid residues in the target protein.

Scaffold Hopping and Bioisosteric Replacements in Isonicotinic Acid Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical entities with improved properties. nih.gov These approaches involve modifying the core structure of a molecule while retaining its key pharmacophoric features.

In the context of isonicotinic acid derivatives, scaffold hopping could involve replacing the pyridine ring with other heterocycles to explore new chemical space and potentially improve properties such as solubility or metabolic stability. nih.gov For example, replacing a phenyl ring with a pyridine or pyrimidine (B1678525) has been shown to enhance metabolic stability in some cases.

Bioisosteric replacement often focuses on functional groups. For the carboxylic acid group of isonicotinic acid, various bioisosteres can be considered to modulate acidity, polarity, and metabolic fate.

Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Group

Bioisostere Key Features Potential Advantages
Tetrazole Acidic, planar Improved metabolic stability
Acylsulfonamide Acidic, non-planar Can form different hydrogen bond interactions
Hydroxamic acid Less acidic, chelating Can interact with metal ions in active sites

Optimization Strategies for Enhancing Research Probe Efficacy (General)

The development of effective research probes based on the isonicotinic acid scaffold requires a multi-parameter optimization approach. The goal is to enhance potency, selectivity, and the ability to report on the biological system of interest.

Key optimization strategies include:

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to guide the design of more potent and selective ligands. researchgate.net This can involve identifying key interactions and modifying the probe to enhance these interactions.

Pharmacophore Modeling: Identifying the essential structural features required for biological activity and using this model to design new compounds with improved properties.

Modulation of Physicochemical Properties: Fine-tuning properties such as lipophilicity, solubility, and pKa to improve cell permeability, bioavailability, and target engagement. mdpi.com

Introduction of Reporter Groups: For probes designed for imaging or detection, the incorporation of fluorescent or radioactive labels is a critical step. The position of these labels must be carefully chosen to avoid disrupting the probe's interaction with its target.

The rational design of isonicotinic acid derivatives, guided by a deep understanding of SAR principles, is a powerful approach to developing novel and effective research probes. nih.govnih.gov

Vi. Investigation of Molecular Mechanisms of Action for Isonicotinic Acid Based Scaffolds Academic Research Context

Biochemical Pathway Modulation by Isonicotinic Acid Derivatives

Isonicotinic acid derivatives have been shown to modulate a variety of biochemical pathways, primarily through the inhibition of key enzymes and interaction with specific protein targets. Their mechanism of action often involves interference with metabolic and signaling cascades crucial for cellular function and pathology. For instance, the well-known isonicotinic acid derivative, isoniazid (B1672263), interferes with mycolic acid synthesis in Mycobacterium tuberculosis, a critical pathway for the formation of the cell wall. mdpi.com The reactivity of the pyridine (B92270) nitrogen atom is considered essential for the biological activity of these derivatives, with some hypotheses suggesting their incorporation into an NAD analogue. nih.govacs.org

A significant focus of research into isonicotinic acid-based scaffolds is their ability to inhibit specific enzymes involved in disease processes. This inhibitory action is a key molecular mechanism through which these compounds exert their effects.

Cyclooxygenase-2 (COX-2): Isonicotinic and nicotinic acid derivatives have been identified as potent inhibitors of the COX-2 enzyme, which is involved in inflammation and pain. nih.govnih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. researchgate.netnih.gov Studies on novel series of nicotinic acid derivatives revealed compounds with highly potent COX-2 inhibitory activity, with some showing selectivity comparable or even superior to established drugs like celecoxib. nih.govresearchgate.net Molecular docking studies suggest these compounds interact favorably with the COX-2 active site, explaining their inhibitory potency. nih.govresearchgate.net

α-Amylase and α-Glucosidase: Several studies have evaluated 5-amino-nicotinic acid and other nicotinic acid derivatives as inhibitors of α-amylase and α-glucosidase, enzymes that are key targets in managing type 2 diabetes. nih.govnih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable glucose. researchgate.netpatsnap.com Inhibition of these enzymes can delay glucose absorption and lower postprandial blood glucose levels. researchgate.netmdpi.com Research has identified derivatives with significant inhibitory activities, in some cases comparable to the standard drug acarbose. nih.govnih.gov Mechanistic studies have revealed that some of these derivatives act as noncompetitive inhibitors for both enzymes. nih.govunimi.it

Myeloperoxidase (MPO): Myeloperoxidase is a heme enzyme involved in host defense but also implicated in exacerbating inflammatory diseases through the production of highly oxidative compounds. nih.govulb.ac.be Isonicotinic acid hydrazide (isoniazid) has been studied in the context of MPO-mediated oxidation. nih.gov Research shows that isoniazid can act as a reversible inhibitor that diverts MPO from its halogenation cycle. nih.gov The interaction between MPO and hydrazides like isoniazid can lead to the formation of oxyperoxidase and modification of the MPO heme group, demonstrating a direct modulation of the enzyme's catalytic pathway. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Isonicotinic/Nicotinic Acid Derivatives

The molecular mechanisms of isonicotinic acid derivatives also involve direct interactions with protein receptors. The ability of these small molecules to bind to specific receptors can initiate or block cellular signaling events.

Receptor Interaction: Nicotinic acid is known to interact with a specific G protein-coupled receptor, GPR109A (also known as HM74A). nih.gov This interaction is central to its physiological effects. Mutagenesis studies have helped to identify key residues within the receptor's transmembrane domain that recognize the acidic moiety of nicotinic acid and related ligands. nih.gov The broader class of nicotinic receptor ligands is diverse, ranging from low-molecular-weight compounds to peptides and proteins, and they interact with various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govmdpi.com These interactions are studied using techniques like X-ray crystallography and cryo-electron microscopy to understand the precise binding modes at the orthosteric and allosteric sites of the receptors. nih.gov

DNA Interaction: While the primary mode of action for many isonicotinic acid derivatives involves enzyme or receptor binding, interactions with nucleic acids are also a potential mechanism. The antitubercular drug isoniazid, after activation, forms an adduct with NAD (isonicotinyl-NAD). mdpi.comresearchgate.net This adduct then inhibits enzymes crucial for mycobacterial cell wall synthesis. scispace.com This mechanism highlights an indirect effect on DNA-related processes through the depletion of essential coenzymes and inhibition of enzymes involved in nucleic acid precursor synthesis, rather than direct binding to the DNA helix itself.

Exploration of Intracellular Targets and Signaling Pathways

Beyond direct enzyme or receptor binding, isonicotinic acid-based scaffolds can influence complex intracellular signaling networks. Phosphoproteomic analysis has revealed that derivatives can alter host phosphorylation networks, leading to the up- or down-regulation of proteins enriched in pathways like PI3K-AKT signaling, EGFR tyrosine kinase inhibitor resistance, and Ras signaling. researchgate.net

The metabolism of nicotinamide (B372718), a related structure, is intrinsically linked to the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes. wikipedia.orgwikipedia.org Isonicotinic acid derivatives, particularly isoniazid, are known to interfere with NAD-dependent pathways. nih.gov The formation of an isonicotinic acid-NAD adduct is a key step in the mechanism of action of isoniazid, which ultimately inhibits the synthesis of mycolic acids. mdpi.comresearchgate.net This demonstrates that isonicotinic acid scaffolds can target fundamental metabolic and signaling pathways centered around NAD+.

Mechanistic Insights from In Vitro Cellular Assays (Non-Clinical)

Non-clinical in vitro cellular assays provide crucial insights into the mechanisms of action of isonicotinic acid derivatives at the cellular level. These assays help to correlate molecular interactions with cellular outcomes.

Cell Viability and Cytotoxicity: Studies using cell lines such as the human hepatoma line HepG2 are frequently employed to assess the cytotoxicity of new compounds. nih.govnih.gov For instance, isoniazid has been shown to induce oxidative stress, mitochondrial dysfunction, and apoptosis in HepG2 cells. nih.govresearchgate.net Mechanistic studies revealed that isoniazid-induced cytotoxicity occurs via apoptosis, accompanied by a breakdown of the mitochondrial membrane potential and the occurrence of DNA strand breaks. researchgate.net

Anti-proliferative and Other Cellular Effects: Nicotinamide derivatives have been evaluated for their anti-proliferative activities against human cancer cell lines like HCT-116 and HepG2. mdpi.com These studies often link the observed cellular effects to the inhibition of specific molecular targets, such as the VEGFR-2 enzyme, which is crucial for angiogenesis. mdpi.com Furthermore, cellular assays can reveal effects on specific signaling pathways. For example, some vitamin D3 analogues with modified structures have been shown to inhibit the Hedgehog (Hh) signaling pathway by down-regulating the target gene Gli1 in mouse embryonic fibroblast cell lines. mdpi.com Such assays are essential for confirming that the molecular interactions observed in biochemical studies translate into functional consequences within a cellular context.

Vii. Research Applications of 2 Chloro 5 2,3 Difluorophenyl Isonicotinic Acid As a Chemical Probe

Development of Chemical Tools for Biological Pathway Elucidation

There is no available research documenting the use of 2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid in the development of chemical tools for the elucidation of biological pathways. While isonicotinic acid derivatives can be valuable scaffolds in medicinal chemistry, the specific applications of this difluorophenyl substituted compound as a chemical probe have not been described in the literature.

Utilization in Target Identification and Validation Studies (Non-Clinical)

No non-clinical studies have been published that describe the utilization of This compound for the purpose of target identification or validation. The process of identifying and validating biological targets is a critical step in drug discovery, often employing small molecules to modulate the function of a specific protein. However, there is no indication in the available literature that this particular compound has been used in such a capacity.

Contribution to the Understanding of Organofluorine Chemistry in Biological Systems

While the introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity, the specific contribution of This compound to the understanding of organofluorine chemistry in biological systems has not been documented. Research in this area often focuses on the metabolic fate of fluorinated compounds and their interactions with biological macromolecules, but studies involving this specific molecule are not present in the public domain.

Potential in Environmental Tracing Methodologies for Organofluorine Compounds

There is no information to suggest that This compound has been investigated for its potential in environmental tracing methodologies. Organofluorine compounds are of environmental interest due to their persistence. Recent advancements have focused on developing analytical techniques, such as those using nuclear magnetic resonance spectroscopy, to create unique "fingerprints" for these compounds to trace their origins and movement in the environment. However, these methodologies have not been specifically applied to or developed for This compound according to available data.

Viii. Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic organic chemistry is paramount to the exploration of novel chemical entities. For 2-Chloro-5-(2,3-difluorophenyl)isonicotinic acid, future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes. Current methodologies, while effective, may rely on harsh reagents or multi-step processes that can be both time-consuming and generate significant chemical waste.

Future synthetic strategies could focus on:

C-H Activation: Direct C-H activation/functionalization of the pyridine (B92270) or phenyl ring would represent a more atom-economical approach, obviating the need for pre-functionalized starting materials.

Flow Chemistry: The implementation of continuous flow technologies could offer improved reaction control, enhanced safety, and easier scalability, which are critical for industrial applications.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to higher selectivity and milder reaction conditions, contributing to a greener chemical process.

Synthetic ApproachPotential AdvantagesKey Research Focus
C-H ActivationAtom economy, reduced stepsCatalyst development, regioselectivity control
Flow ChemistryScalability, safety, efficiencyReactor design, process optimization
BiocatalysisHigh selectivity, mild conditionsEnzyme screening and engineering

Advanced Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For this compound, a more profound integration of these approaches can accelerate the design and development of new analogues with superior properties.

Future research should leverage advanced computational tools to:

Predictive Modeling: Employing quantum mechanics (QM) and molecular mechanics (MM) methods to predict the binding affinities and modes of interaction of novel derivatives with various biological targets.

In Silico Screening: Utilizing virtual screening techniques to rapidly assess large libraries of virtual compounds based on the this compound scaffold, prioritizing the synthesis of the most promising candidates.

ADMET Prediction: Developing more accurate in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, thereby reducing the likelihood of late-stage failures.

Computational ToolApplication in ResearchDesired Outcome
Quantum Mechanics (QM)Elucidating reaction mechanisms, predicting electronic propertiesOptimization of synthetic routes, understanding molecular reactivity
Molecular DockingPredicting binding modes and affinities to protein targetsIdentification of potential biological targets and lead compounds
Molecular Dynamics (MD)Simulating the dynamic behavior of ligand-protein complexesUnderstanding the stability of interactions and allosteric effects

Exploration of Polypharmacology in Pyridine Carboxylic Acid Derivatives

The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction as a strategy for treating complex diseases. The structural features of this compound suggest that it and its derivatives may exhibit such a profile.

Future investigations should aim to:

Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify the full spectrum of molecular targets for this class of compounds within a biological system.

Systems Biology Approaches: Integrating experimental data with systems biology models to understand the network-level effects of multi-target engagement and to predict potential therapeutic benefits and side effects.

Rational Design of Multi-Target Ligands: Intentionally designing derivatives of this compound to interact with a specific combination of targets relevant to a particular disease, such as cancer or inflammatory disorders.

Expanding the Scope of Biological Targets and Research Applications

While initial research may have focused on a specific biological target or therapeutic area, the chemical scaffold of this compound is likely amenable to modification for interaction with a broader range of targets.

Future research should explore:

Novel Target Classes: Screening this compound and its derivatives against a diverse panel of biological targets, including enzymes, receptors, and ion channels, that have not been previously investigated.

Phenotypic Screening: Utilizing high-content phenotypic screening assays to identify novel biological activities and potential therapeutic applications without a preconceived target.

Chemical Probe Development: Developing highly potent and selective analogues to serve as chemical probes for interrogating the function of specific proteins and pathways, thereby contributing to a deeper understanding of fundamental biology.

The continued exploration of this compound and its derivatives holds considerable promise for the discovery of new medicines and research tools. By embracing innovative synthetic methods, integrating computational and experimental strategies, exploring polypharmacological opportunities, and expanding the range of biological targets, the scientific community can fully harness the potential of this versatile chemical scaffold.

Q & A

Q. What statistical frameworks are suitable for analyzing dose-response relationships in multi-target studies?

  • Methodological Answer : Apply hierarchical Bayesian modeling to account for uncertainty in EC₅₀ estimates across cell lines. Use ANOVA with Tukey’s post hoc test to compare efficacy between derivatives. For multi-omics data (e.g., transcriptomics + metabolomics), employ pathway enrichment analysis (GSEA) or weighted gene co-expression networks (WGCNA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.